molecular formula C25H25NO3S B14194357 1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one CAS No. 922504-30-1

1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one

Cat. No.: B14194357
CAS No.: 922504-30-1
M. Wt: 419.5 g/mol
InChI Key: UVOIIFSPUUSKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one is a complex organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and a diphenylazepanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Introduction of the Diphenyl Groups: The diphenyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The diphenylazepanone structure may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonyl chloride: A precursor used in the synthesis of the target compound.

    Diphenylazepanone: A related compound with similar structural features.

    Sulfonyl Azides: Compounds with similar sulfonyl functional groups.

Uniqueness

1-(4-Methylbenzene-1-sulfonyl)-5,5-diphenylazepan-4-one is unique due to its combination of a sulfonyl group with a diphenylazepanone structure. This unique combination imparts specific chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

CAS No.

922504-30-1

Molecular Formula

C25H25NO3S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5,5-diphenylazepan-4-one

InChI

InChI=1S/C25H25NO3S/c1-20-12-14-23(15-13-20)30(28,29)26-18-16-24(27)25(17-19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3

InChI Key

UVOIIFSPUUSKOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(CC2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.